(S)-1-(5-Bromopyridin-2-yl)-2,2,2-trifluoroethan-1-amine dihydrochloride (S)-1-(5-Bromopyridin-2-yl)-2,2,2-trifluoroethan-1-amine dihydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18293125
InChI: InChI=1S/C7H6BrF3N2.2ClH/c8-4-1-2-5(13-3-4)6(12)7(9,10)11;;/h1-3,6H,12H2;2*1H/t6-;;/m0../s1
SMILES:
Molecular Formula: C7H8BrCl2F3N2
Molecular Weight: 327.95 g/mol

(S)-1-(5-Bromopyridin-2-yl)-2,2,2-trifluoroethan-1-amine dihydrochloride

CAS No.:

Cat. No.: VC18293125

Molecular Formula: C7H8BrCl2F3N2

Molecular Weight: 327.95 g/mol

* For research use only. Not for human or veterinary use.

(S)-1-(5-Bromopyridin-2-yl)-2,2,2-trifluoroethan-1-amine dihydrochloride -

Specification

Molecular Formula C7H8BrCl2F3N2
Molecular Weight 327.95 g/mol
IUPAC Name (1S)-1-(5-bromopyridin-2-yl)-2,2,2-trifluoroethanamine;dihydrochloride
Standard InChI InChI=1S/C7H6BrF3N2.2ClH/c8-4-1-2-5(13-3-4)6(12)7(9,10)11;;/h1-3,6H,12H2;2*1H/t6-;;/m0../s1
Standard InChI Key ATDUOYSQXPQTEC-ILKKLZGPSA-N
Isomeric SMILES C1=CC(=NC=C1Br)[C@@H](C(F)(F)F)N.Cl.Cl
Canonical SMILES C1=CC(=NC=C1Br)C(C(F)(F)F)N.Cl.Cl

Introduction

(S)-1-(5-Bromopyridin-2-yl)-2,2,2-trifluoroethan-1-amine dihydrochloride is a complex organic compound featuring a trifluoroethyl group and a brominated pyridine moiety. Its molecular formula is C7H8BrCl2F3N2, and it has a molecular weight of approximately 291.49 g/mol . This compound is of interest in medicinal chemistry due to its potential biological activities and unique chemical properties.

Biological Activity and Potential Applications

Research into the biological activity of (S)-1-(5-Bromopyridin-2-yl)-2,2,2-trifluoroethan-1-amine dihydrochloride suggests potential applications in pharmacology. Compounds with similar structures have been studied for their roles as therapeutic agents, possibly interacting with various biological targets to modulate enzyme activities or receptor interactions .

Potential ApplicationDescription
Medicinal ChemistryPotential therapeutic agent due to unique structure
Biological TargetsMay interact with enzymes or receptors to modulate biochemical pathways

Synthesis and Structural Similarities

The synthesis of (S)-1-(5-Bromopyridin-2-yl)-2,2,2-trifluoroethan-1-amine dihydrochloride typically involves several steps, requiring careful control of reaction conditions to optimize yield and purity. Several compounds share structural similarities with this compound, differing in features such as bromination position or the presence of different functional groups .

Compound NameMolecular FormulaUnique Features
1-(5-Bromopyridin-2-yl)-3-chloro-propan-1-amineContains chlorine instead of trifluoromethyl group
(R)-1-(5-Bromopyridin-2-yl)-2,2,2-trifluoroethan-1-amineEnantiomeric form; differing biological activity
1-(5-Bromopyridin-3-yl)-2,2-difluoroethan-1-aminesLacks one fluorine atom; different reactivity

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator